Methyl 3-amino-6-methoxypicolinate
Overview
Description
Methyl 3-amino-6-methoxypicolinate is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18. The purity is usually 95%.
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Scientific Research Applications
Tubulin Polymerization Inhibition
Methyl 3-amino-6-methoxypicolinate derivatives have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This effect is crucial for cancer treatment as it can arrest cell division (Minegishi et al., 2015).
Substituent Effects in Pyridines
Research has compared the rates of alkaline hydrolysis of methyl methoxypyridinecarboxylates, including methyl 6-methoxypicolinate. This study helps in understanding the electronic interactions in such compounds, which is significant for designing more effective molecules (Campbell et al., 1970).
Antibacterial Activity
This compound structures have been explored for their capacity to inhibit bacterial DNA polymerase and show potent antibacterial activity, especially against Gram-positive bacteria (Zhi et al., 2005).
Ammonolysis and Derivative Formation
The ammonolysis of related compounds, like 3-hydroxy-6-methylpicolinic acid, results in products such as 3-amino-6-methylpicolinic acid. These processes are crucial for understanding and developing new chemical reactions and compounds (Moore et al., 1979).
Antileishmanial Activity
Certain derivatives of this compound exhibit significant antileishmanial activity. This research is pivotal for developing new treatments for leishmaniasis, a tropical disease caused by parasites (Berman & Lee, 1983).
Primaquine Metabolism
Studies on the metabolism of primaquine, a 6-methoxy-8-aminoquinoline derivative used in malaria treatment, provide insights into the biotransformation and potential therapeutic applications of this compound-related compounds (Clark et al., 1981).
Chemical Sensor Development
This compound derivatives have been used in developing chemical sensors. These sensors are significant for detecting specific ions or molecules, which has various applications in analytical chemistry (Dhara et al., 2014).
Structural Studies and Chemical Synthesis
Research into the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate has provided valuable insights into the synthesis of complex chemical structures (Ukrainets et al., 2014).
Antimalarial Activity
The exploration of this compound derivatives in antimalarial research has helped in identifying potential new treatments for malaria, a major global health issue (Kinnamon et al., 1978).
Tubulin Inhibition in Cancer Therapy
Further studies into the inhibition of tubulin polymerization by methoxy-substituted 3-formyl-2-phenylindoles, which are structurally related to this compound, provide insights into potential cancer treatments (Gastpar et al., 1998).
Safety and Hazards
Properties
IUPAC Name |
methyl 3-amino-6-methoxypyridine-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCKBZSCEZQVQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705407 | |
Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938439-54-4 | |
Record name | Methyl 3-amino-6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00705407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.